molecular formula C11H6N4O4S B059445 Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- CAS No. 16311-38-9

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-

Cat. No. B059445
CAS RN: 16311-38-9
M. Wt: 290.26 g/mol
InChI Key: BRKUSHXUPGCTMP-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- is a type of heterocyclic compound . These compounds have been designed and synthesized for various biological activities. For instance, they have been tested for their anticancer activities . They have also been evaluated as antimycobacterial agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives involves a series of steps. The compounds are first tested on different types of cancer cells . The compound with the lowest IC50 and highest SI values is then selected for further anticancer activity studies . The synthesis also involves in silico ADMET prediction and the creation of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of these compounds is investigated through various methods. For example, molecular docking studies are carried out to confirm experimental observations and investigate the efficacy of the compounds . The interactions of the compounds on DNA dodecamer and caspase-3 are investigated .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve multiple steps. For instance, the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various methods. For instance, all the synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .

Safety And Hazards

While these compounds have shown promising results in terms of their anticancer activities, it’s important to note that the antineoplastic mechanisms of these drugs can also lead to major drawbacks in terms of lack of selectivity and subsequently undesirable systemic side effects resulting from cytotoxicity, inflammation and neurotoxicity .

Future Directions

The future directions in the research of these compounds involve designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . There is also a need for further studies to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

properties

IUPAC Name

5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKUSHXUPGCTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167519
Record name Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-

CAS RN

16311-38-9
Record name Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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